molecular formula C6H13NO2S B13624097 Methyl s-ethylcysteinate

Methyl s-ethylcysteinate

Cat. No.: B13624097
M. Wt: 163.24 g/mol
InChI Key: UYZPLCUCDQITQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl S-ethylcysteinate is a cysteine derivative characterized by an ethylthio (-S-CH₂CH₃) substituent on the sulfur atom of cysteine and a methyl ester (-COOCH₃) at the carboxyl group. Its structure can be represented as methyl 2-amino-3-(ethylthio)propanoate (inferred from S-ethyl-L-cysteine in ).

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

methyl 2-amino-3-ethylsulfanylpropanoate

InChI

InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3

InChI Key

UYZPLCUCDQITQN-UHFFFAOYSA-N

Canonical SMILES

CCSCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl s-ethylcysteinate typically involves the methylation of cysteine. One common method is the reaction of cysteine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective methylation of the sulfur atom.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of microwave-assisted derivatization, which has been shown to significantly reduce reaction times and improve yields . This method involves the use of microwave radiation to accelerate the methylation process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl s-ethylcysteinate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form thiols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted cysteine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Comparative Analysis of Cysteine Derivatives

Compound Name Substituents (S-group, Protection) Molecular Formula Key Properties/Applications Safety Considerations
This compound -S-CH₂CH₃, COOCH₃ C₆H₁₁NO₂S Likely moderate lipophilicity; inferred biochemical activity similar to S-ethylcysteine Limited data; handle with standard lab precautions
S-Methyl-L-cysteine () -S-CH₃, COOH C₄H₉NO₂S Antioxidant properties; ameliorates oxidative stress in model diseases Requires medical observation if inhaled; research use only
S-Allyl-L-cysteine () -S-CH₂CH=CH₂, COOH C₆H₁₁NO₂S Neuroprotective effects; used in garlic-derived supplements Requires flame-retardant protective clothing
Methyl N,S-diacetylcysteinate () -S-Ac, N-Ac, COOCH₃ C₈H₁₁NO₄S Enhanced stability due to dual acetylation; used in peptide synthesis No specific hazards under normal use
S-Phenyl-L-cysteine methyl ester () -S-Ph, COOCH₃, N-Cbz C₁₈H₁₈N₂O₄S High lipophilicity; applications in drug delivery systems Avoid inhalation; use respiratory protection

Structural and Functional Insights

Allyl (-S-CH₂CH=CH₂): Introduces unsaturation, possibly increasing reactivity in radical scavenging or conjugation reactions . Phenyl (-S-Ph): Enhances aromatic interactions in drug-target binding but reduces solubility .

Esterification and Protection :

  • Methyl esterification (e.g., this compound) improves bioavailability compared to free carboxylic acids (e.g., S-methyl-L-cysteine) .
  • N- and S-acetylation (e.g., Methyl N,S-diacetylcysteinate) stabilizes the compound against enzymatic degradation, favoring prolonged activity .

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